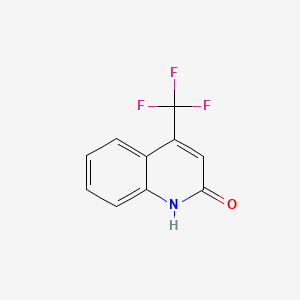

2-Hydroxy-4-(trifluoromethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-5-9(15)14-8-4-2-1-3-6(7)8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUROBWTVZZNDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374751 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25199-84-2 | |

| Record name | 4-(Trifluoromethyl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25199-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25199-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-Hydroxy-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethyl)quinoline (CAS No. 25199-84-2), a pivotal heterocyclic building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group onto the quinoline scaffold significantly enhances metabolic stability, lipophilicity, and biological target affinity, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This document details its physicochemical properties, synthesis protocols, characterization methodologies, and biological significance.

Physicochemical and Structural Properties

This compound is a solid, organic compound that belongs to the quinoline family. It is characterized by a quinoline core substituted with a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position. This compound exists in tautomeric equilibrium with its quinolone form, 4-(Trifluoromethyl)quinolin-2(1H)-one. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoline ring system.

Quantitative physicochemical data for this compound are summarized below. It should be noted that there are discrepancies in the reported values for melting point and appearance across different suppliers, which may be due to differences in purity or crystalline form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25199-84-2 | |

| Molecular Formula | C₁₀H₆F₃NO | |

| Molecular Weight | 213.16 g/mol | |

| Appearance | White to colorless solid | |

| Melting Point | >240 °C | N/A |

| Boiling Point | 284 °C | N/A |

| Density | 1.391 g/cm³ | N/A |

| Flash Point | 126 °C | N/A |

| Storage | Sealed in dry, Room Temperature | N/A |

Synthesis of this compound

The most commonly cited synthesis of this compound involves a condensation reaction between aniline and ethyl-4,4,4-trifluoroacetoacetate, followed by an acid-catalyzed intramolecular cyclization. This method, often referred to as a variation of the Conrad-Limpach synthesis, is robust and yields the desired product in good quantities.

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a standard literature procedure.

Materials and Equipment:

-

1 L three-neck round-bottom flask

-

Reflux condenser and heating mantle

-

Magnetic stirrer

-

Aniline (25.60 g)

-

Ethyl-4,4,4-trifluoroacetoacetate (50.0 g)

-

Toluene (300 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 200 mL)

-

Crushed ice

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

Step 1: Condensation

-

To a 1 L round-bottom flask fitted with a reflux condenser, add aniline (25.60 g), ethyl-4,4,4-trifluoroacetoacetate (50.0 g), and toluene (300 mL).

-

Heat the mixture to reflux using an oil bath set to 130 °C.

-

After 20 minutes of reflux, add 3 mL of water to the reaction mixture.

-

Continue to heat at reflux for an additional 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene, yielding a crude oil intermediate.

Step 2: Cyclization and Workup

-

In a separate flask, heat 200 mL of concentrated sulfuric acid to 80 °C.

-

Carefully add the crude oil from the previous step to the hot sulfuric acid in portions, ensuring the internal temperature does not exceed 90 °C. The addition should take approximately 40 minutes.

-

Once the addition is complete, stir the mixture at 80 °C for 1 hour.

-

Cool the reaction mixture and pour it carefully onto 400 g of crushed ice.

-

A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the filtered solids thoroughly with water.

-

Dry the product under vacuum at 40 °C to yield this compound as a colorless solid (Typical yield: ~50%).

Structural Characterization

Table 2: Expected Spectral Characteristics

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets in the 7-8 ppm range), a singlet for the C3-H proton, and a broad singlet for the N-H/O-H proton (tautomer dependent), likely in the 10-12 ppm range. |

| ¹³C NMR | Signals for aromatic carbons, a quartet for the CF₃ carbon (due to C-F coupling), and a signal for the C=O carbon (in the quinolone tautomer) around 160-170 ppm. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| FT-IR (ATR) | Peaks corresponding to N-H/O-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spec (ESI) | Expected [M+H]⁺ ion at m/z = 214.0474 and/or [M-H]⁻ ion at m/z = 212.0328. |

General Experimental Protocols for Characterization

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: Integrate proton signals, identify carbon environments (including the characteristic quartet for the CF₃-coupled carbon), and confirm the presence of the trifluoromethyl group via ¹⁹F NMR.

Protocol 2: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes.

-

Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

Biological Activities and Applications

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules. The quinoline scaffold is a well-known pharmacophore, and its derivatives have demonstrated a wide range of activities.

-

Anticancer Agents: Quinoline derivatives are widely investigated as anticancer agents. They can be modified to target specific biological pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, which is often dysregulated in various cancers.

-

Antimalarial Drugs: The quinoline core is famous for its role in antimalarial drugs like chloroquine. This building block can be used to synthesize novel agents against drug-resistant strains of malaria.

-

Antimicrobial and Antiviral Agents: The compound serves as a precursor for molecules with potential antibacterial, antifungal, and antiviral properties.

-

Agrochemicals and Materials: Fluorinated quinolines have found applications in agriculture and as components for liquid crystals.

Representative Signaling Pathway: EGFR Inhibition

Many quinoline-based anticancer drugs function by inhibiting receptor tyrosine kinases like EGFR. The diagram below illustrates this general mechanism of action, for which derivatives of this compound could be designed.

Caption: A simplified diagram of EGFR pathway inhibition by a quinoline-based drug.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant potential in research and development. Its straightforward synthesis and the unique properties imparted by the trifluoromethyl group make it an attractive starting material for creating diverse libraries of compounds. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a valuable resource for professionals in drug discovery, medicinal chemistry, and materials science.

2-Hydroxy-4-(trifluoromethyl)quinoline chemical structure and IUPAC name

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of this compound, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, and established experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound belonging to the quinoline family.[1] Its structure is characterized by a quinoline core substituted with a hydroxyl (-OH) group at the 2-position and a trifluoromethyl (-CF3) group at the 4-position.

A critical feature of this molecule is its existence in tautomeric equilibrium with its more stable keto form, 4-(trifluoromethyl)quinolin-2(1H)-one. This equilibrium is a common characteristic of 2-hydroxyquinolines.

-

IUPAC Name (Enol Form): 4-(Trifluoromethyl)quinolin-2-ol

-

IUPAC Name (Keto Form): 4-(Trifluoromethyl)quinolin-2(1H)-one

-

Common Synonyms: 4-(trifluoromethyl)-2(1H)-quinolinone

Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the compound's properties, making it a valuable intermediate in the synthesis of bioactive molecules and organofluorine compounds.[1]

| Property | Data | Reference |

| Molecular Formula | C₁₀H₆F₃NO | |

| Molecular Weight | 213.16 g/mol | |

| Appearance | White solid | [2] |

| Purity | ≥ 95% | |

| Storage Temperature | Room temperature, sealed in dry conditions |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the condensation of an aniline with a β-ketoester followed by cyclization. The following protocol provides a detailed methodology.

Protocol: Synthesis from Aniline and Ethyl-4,4,4-trifluoroacetoacetate[3]

This two-step procedure involves an initial condensation reaction followed by an acid-catalyzed intramolecular cyclization.

Step 1: Condensation

-

Apparatus Setup: Equip a 1 L round-bottom flask with a reflux condenser.

-

Reagents:

-

Aniline: 25.60 g

-

Ethyl-4,4,4-trifluoroacetoacetate: 50.0 g

-

Toluene: 300 mL

-

Water: 3 mL

-

-

Procedure: a. Combine aniline, ethyl-4,4,4-trifluoroacetoacetate, and toluene in the flask. b. Heat the mixture to reflux using an oil bath set to 130 °C. c. After 20 minutes of reflux, add 3 mL of water. d. Continue heating at reflux for an additional 24 hours. e. After the reaction period, cool the mixture to room temperature. f. Concentrate the mixture under reduced pressure to yield a crude oil intermediate.

Step 2: Cyclization

-

Apparatus Setup: Use a round-bottom flask suitable for heating.

-

Reagents:

-

Sulfuric Acid (H₂SO₄): 200 mL

-

Crude oil from Step 1

-

Crushed ice: 400 g

-

-

Procedure: a. Pre-heat the sulfuric acid to 80 °C in the flask. b. Add the crude oil intermediate from Step 1 to the hot sulfuric acid in portions over approximately 40 minutes. Crucially, maintain the internal reaction temperature below 90 °C during the addition. c. Once the addition is complete, stir the mixture at 80 °C for 1 hour. d. Cool the reaction mixture and pour it onto 400 g of crushed ice. e. A solid precipitate will form. Collect the solids by filtration. f. Wash the filtered solids with water. g. Dry the product under vacuum at 40 °C to yield this compound as a colorless solid (Typical yield: ~50%).

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Technical Guide: 2-Hydroxy-4-(trifluoromethyl)quinoline (CAS No. 25199-84-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-Hydroxy-4-(trifluoromethyl)quinoline. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Properties

This compound is a quinoline derivative characterized by a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position. This substitution pattern imparts unique electronic and physicochemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 25199-84-2 | N/A |

| Molecular Formula | C₁₀H₆F₃NO | [1] |

| Molecular Weight | 213.16 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 229-233 °C | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. A common approach involves the cyclization of an aniline precursor with a trifluoromethyl-containing β-ketoester.

Synthesis via Conrad-Limpach Reaction

A prevalent method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction. This involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a suitable solvent such as toluene.

-

Condensation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cyclization: After the initial condensation, the intermediate is subjected to thermal cyclization at high temperatures (typically >250 °C) in a high-boiling point solvent like Dowtherm™ A to facilitate the ring-closing reaction.

-

Work-up and Purification: Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the crude product. Collect the solid by filtration. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Biological Activity and Experimental Protocols

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. While specific in-depth studies on CAS 25199-84-2 are limited in the public domain, the following protocols are representative of how its biological activities could be assessed based on studies of similar quinoline compounds.

Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

-

Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) for the assay.

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential can be investigated using in vitro cell-based assays that measure the inhibition of inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium and seed them in a 96-well plate.

-

Stimulation: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour). Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for 24 hours to allow for the production of nitric oxide.

-

Measurement of Nitrite: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition by the compound compared to the LPS-stimulated control.

Suppliers

This compound is available from various chemical suppliers. A list of potential suppliers is provided in Table 2. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.

| Supplier | Location |

| BLD Pharm | Global |

| Chem-Impex International | USA |

| Fluorochem | UK |

| Pharmaffiliates | India |

| Synthonix | USA |

Conclusion

This compound is a versatile chemical intermediate with potential applications in the development of new therapeutic agents. Its synthesis is well-established, and its quinoline scaffold suggests a likelihood of diverse biological activities. The experimental protocols outlined in this guide provide a starting point for researchers to explore its potential in antimicrobial and anti-inflammatory drug discovery programs. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Analysis of 2-Hydroxy-4-(trifluoromethyl)quinoline Derivatives: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic analysis of 2-Hydroxy-4-(trifluoromethyl)quinoline and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group and the quinoline scaffold imparts unique physicochemical properties that can be elucidated through various spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visualization of a relevant biological pathway.

Introduction

This compound is a heterocyclic compound belonging to the quinoline family, characterized by a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position. This substitution pattern is of particular interest in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Spectroscopic analysis is crucial for the structural confirmation, purity assessment, and investigation of the electronic properties of these molecules. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

It is important to note that this compound can exist in tautomeric forms, primarily as the 2-hydroxyquinoline (enol) form and the 4-(trifluoromethyl)-2(1H)-quinolinone (keto) form. The equilibrium between these tautomers is influenced by the solvent and solid-state packing, which is reflected in the spectroscopic data. In many instances, the quinolinone form is the predominant tautomer observed.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable spectroscopic data. The following sections outline the methodologies for the synthesis and spectroscopic characterization of this compound derivatives.

Synthesis of this compound[1]

A common synthetic route to this compound involves the condensation of an aniline with a β-ketoester followed by cyclization.

Materials:

-

Aniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Toluene

-

Sulfuric acid (H₂SO₄)

-

Crushed ice

-

Water

Procedure:

-

A mixture of aniline and ethyl 4,4,4-trifluoroacetoacetate is stirred in toluene.

-

The reaction mixture is heated to 80°C.

-

The crude intermediate is added in portions to sulfuric acid, maintaining the temperature below 90°C.

-

After the addition is complete, the mixture is stirred at 80°C for 1 hour.

-

The reaction mixture is then cooled and poured onto crushed ice.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a colorless solid[1].

Experimental Workflow for Synthesis

References

2-Hydroxy-4-(trifluoromethyl)quinoline: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties. The introduction of a trifluoromethyl group into the quinoline scaffold has been shown to enhance metabolic stability and cytotoxic efficacy. This technical guide provides an in-depth overview of the putative mechanism of action of 2-Hydroxy-4-(trifluoromethyl)quinoline in cancer cells, drawing upon evidence from closely related trifluoromethyl-substituted quinoline analogs. The primary anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, likely mediated through the disruption of microtubule dynamics and modulation of key regulatory proteins. This document details the underlying signaling pathways, presents quantitative data on the efficacy of related compounds, and provides comprehensive experimental protocols for key assays.

Core Mechanism of Action

While specific studies on this compound are limited, extensive research on analogous 2-(trifluoromethyl)quinoline and 4-(trifluoromethyl)quinoline derivatives provides a strong foundation for elucidating its mechanism of action. The collective evidence points towards a multi-faceted approach to inhibiting cancer cell proliferation, primarily centered on two key events:

-

Induction of Apoptosis: Trifluoromethyl-substituted quinolines have been demonstrated to trigger programmed cell death in various cancer cell lines. This is achieved through the modulation of the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and regulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest at G2/M Phase: A hallmark of many potent quinoline-based anticancer agents is their ability to halt the cell cycle at the G2/M transition. This is often a consequence of interference with the mitotic spindle apparatus, preventing proper chromosome segregation and ultimately leading to cell death.

Signaling Pathways

Apoptosis Induction Pathway

This compound is hypothesized to induce apoptosis by activating the intrinsic, mitochondria-mediated pathway. This involves an increase in the ratio of pro-apoptotic to anti-apoptotic proteins, leading to the release of cytochrome c and the subsequent activation of executioner caspases.

G2/M Cell Cycle Arrest Pathway

The trifluoromethyl group at the 4-position is anticipated to contribute to the molecule's ability to interfere with microtubule dynamics. Similar to other microtubule-targeting agents, this compound likely disrupts the formation of the mitotic spindle, triggering the spindle assembly checkpoint and leading to a G2/M phase arrest.

Quantitative Data: In Vitro Cytotoxicity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(Trifluoromethyl)quinolin-4-amine derivative (5e) | PC3 (Prostate) | 0.49 | [1] |

| K562 (Leukemia) | 0.08 | [1] | |

| HeLa (Cervical) | 0.01 | [1] | |

| 1,2,4-triazolo[1,5-a]pyrimidine derivative with a trifluoromethyl quinoline moiety (4c) | HCT-116 (Colon) | 0.53 | [1] |

| Ethyl 4-hydroxy-2-methyl-6-(4-(trifluoromethyl)phenyl)quinoline-3-carboxylate (6e) | MDA-MB-468 (Breast) | 20.0 | [2] |

| MCF7 (Breast) | 60.0 | [2] | |

| N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine | P. falciparum | 5-8 (antimalarial) | [3] |

Detailed Experimental Protocols

The following are detailed, standardized protocols for the key experiments used to elucidate the mechanism of action of quinoline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

6-well plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol (for fixation)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the quinoline derivative for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

-

Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[5]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.[5]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Interpretation: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot for Apoptosis-Related Proteins

This method is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Protein Extraction: Treat cells with the quinoline derivative, then lyse the cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[6]

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Conclusion

This compound emerges as a promising scaffold for the development of novel anticancer agents. Based on the robust evidence from structurally related compounds, its mechanism of action is likely centered on the induction of mitochondria-mediated apoptosis and the disruption of microtubule polymerization, leading to G2/M cell cycle arrest. The provided quantitative data for analogous compounds underscores the potential for high potency, while the detailed experimental protocols offer a clear framework for the validation and further investigation of its specific molecular targets and signaling pathways. Future studies should focus on confirming these mechanisms for the specific title compound and evaluating its efficacy in in vivo models to pave the way for potential preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 2-Hydroxy-4-(trifluoromethyl)quinoline (CAS 25199-84-2). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from structurally similar quinoline derivatives and outlines generalized experimental protocols for determining these critical physicochemical properties. The unique chemical structure of this compound, featuring a trifluoromethyl group, suggests enhanced metabolic stability and lipophilicity, making it a compound of interest in medicinal chemistry and drug development.[1] This document is intended to serve as a valuable resource for researchers by providing foundational knowledge, experimental workflows, and potential degradation pathways.

Introduction

This compound is a heterocyclic organic compound belonging to the quinoline family.[2] The presence of a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position imparts unique chemical and physical properties.[2] The trifluoromethyl group is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Quinoline and its derivatives are foundational scaffolds in the development of various therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[3][4] Understanding the solubility and stability of this compound is paramount for its application in pharmaceutical formulations and as a building block in organic synthesis.[5][6][7]

Physicochemical Properties

A summary of the known physicochemical properties of this compound and a related compound, 4-Hydroxy-2-(trifluoromethyl)quinoline, is presented in Table 1.

| Property | This compound | 4-Hydroxy-2-(trifluoromethyl)quinoline |

| CAS Number | 25199-84-2[8] | 1701-18-4[5] |

| Molecular Formula | C₁₀H₆F₃NO[9] | C₁₀H₆F₃NO[5] |

| Molecular Weight | 213.16 g/mol [9] | 213.16 g/mol [5] |

| Appearance | White to off-white solid[8] | Purple solid[5] |

| Melting Point | >240°C[9] | 206 - 208 °C[5] |

| Boiling Point | 284 °C[9] | Not Specified |

| Storage Conditions | Sealed in dry, room temperature[9] | 0-8°C[5] |

Solubility

Factors Influencing Solubility

The solubility of quinoline derivatives is influenced by several factors:

-

pH: As weak bases, the solubility of quinolines can be significantly affected by pH. In acidic solutions, the nitrogen atom can be protonated, forming a more soluble salt.[13]

-

Substituents: The nature and position of substituents on the quinoline ring play a crucial role. Lipophilic groups, such as the trifluoromethyl group, can decrease aqueous solubility while enhancing solubility in nonpolar organic solvents.[13]

-

Crystal Lattice Energy: Strong intermolecular forces in the solid crystal lattice can hinder the solvation process, thereby limiting solubility.[13]

Generalized Experimental Protocol for Solubility Determination

A common method for determining the thermodynamic (equilibrium) solubility of a solid organic compound is the shake-flask method.[12]

Materials:

-

Test compound (this compound)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or suitable containers

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation of Calibration Curve:

-

Accurately weigh a known amount of the test compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.[12]

-

Analyze the standards using a validated analytical method (e.g., HPLC, UV-Vis) and construct a calibration curve by plotting the analytical response against concentration.[12]

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent. Ensure enough solid is present to form a saturated solution with undissolved solid remaining.[12]

-

Seal the vials to prevent solvent evaporation.[12]

-

Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C).[12]

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

-

-

Separation and Quantification:

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[12]

-

Carefully withdraw an aliquot of the supernatant.[12]

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.[12]

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.[12]

-

Analyze the diluted sample using the validated analytical method.

-

-

Calculation of Solubility:

Caption: A generalized workflow for the experimental determination of compound solubility.

Stability

The stability of a pharmaceutical compound is a critical attribute that influences its quality, safety, and efficacy. Stability testing evaluates how a compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[14]

General Stability Profile

While specific stability data for this compound is not available, the presence of the trifluoromethyl group is generally known to enhance the metabolic stability of molecules.[1][15] The quinoline ring itself is a stable aromatic system. However, like many organic molecules, it can be susceptible to degradation under harsh conditions.

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation, or stress testing, is conducted to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[16] Typical stress conditions include exposure to acid, base, oxidation, heat, and light.[16][17]

Potential Degradation Pathways for Quinoline Derivatives:

Microbial degradation pathways for quinoline have been studied and can offer insights into potential chemical degradation routes. A common initial step in the bacterial degradation of quinoline is hydroxylation.[18] One proposed pathway involves the conversion of quinoline to 2-hydroxyquinoline (2-quinolinone), followed by further oxidation and ring opening.[19][20]

References

- 1. benchchem.com [benchchem.com]

- 2. 25199-84-2 | this compound [fluoromart.com]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jptcp.com [jptcp.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 25199-84-2 [chemicalbook.com]

- 9. 25199-84-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quinoline - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Therapeutic Potential of 2-Hydroxy-4-(trifluoromethyl)quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The introduction of a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position of the quinoline ring system imparts unique physicochemical properties, enhancing the potential for drug-like characteristics. This technical guide provides an in-depth overview of the known derivatives of 2-Hydroxy-4-(trifluoromethyl)quinoline, their synthesis, biological functions, and the signaling pathways they modulate.

Quantitative Biological Activity

The following tables summarize the reported in vitro activities of various this compound derivatives against cancer cell lines and microbial pathogens.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6a | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [1] |

| Compound 6b | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [1] |

| Compound 6d | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [1] |

| Compound 6f | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [1] |

| Compound 5e | HeLa (Cervical Cancer) | 0.01 | [2] |

| Compound 5e | K562 (Leukemia) | 0.08 | [2] |

| Compound 5e | PC3 (Prostate Cancer) | 0.49 | [2] |

| Compound 5f | HeLa (Cervical Cancer) | < 0.01 | [2] |

| Compound 5o | HeLa (Cervical Cancer) | < 0.01 | [2] |

| Compound 8j | HepG2 (Liver Cancer) | 7.90 | [3] |

| Compound 8m | HepG2 (Liver Cancer) | 5.15 | [3] |

| Compound 8b | PC3 (Prostate Cancer) | Not specified, but showed significant efficacy | [4] |

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives (MIC values in µg/mL)

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 3cl | Rhizoctonia solani | 10.6 (EC₅₀) | [5] |

| Halogenated Quinoline Analogues | Candida albicans | 0.1 (100 nM) | [6] |

| Halogenated Quinoline Analogues | Cryptococcus neoformans | 0.05 - 0.78 (50-780 nM) | [6] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [7] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [7] |

| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [7] |

| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [7] |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-Anilino-4-(trifluoromethyl)quinoline Derivatives

A common synthetic route to novel 2-anilinoquinoline derivatives involves a multi-step process. The following is a representative protocol:

-

Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)quinoline. This intermediate is often the starting point. It can be synthesized through various methods, including the cyclization of appropriate aniline and β-ketoester precursors followed by chlorination.

-

Step 2: Nucleophilic Aromatic Substitution. 2-chloro-4-(trifluoromethyl)quinoline is reacted with a variety of substituted anilines in the presence of a base and a suitable solvent.

-

Reaction Conditions: Typically, the reaction is carried out in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to facilitate the reaction.

-

Temperature: The reaction mixture is heated, often to temperatures ranging from 80°C to 150°C, and monitored by thin-layer chromatography (TLC) until completion.

-

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and then purified.

-

Purification Technique: Column chromatography using silica gel is a common method for purification, with an eluent system typically consisting of a mixture of hexane and ethyl acetate. The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and proliferation.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

In Vitro Antifungal Activity: Broth Microdilution Method (for MIC Determination)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24 to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general experimental workflow and key signaling pathways implicated in the function of these derivatives.

Caption: A generalized workflow for the synthesis, biological screening, and mechanistic investigation of this compound derivatives.

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The EGFR and PI3K/Akt/mTOR pathways are frequently implicated as targets.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

In-Depth Technical Guide: Safety and Handling of 2-Hydroxy-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 2-Hydroxy-4-(trifluoromethyl)quinoline (CAS No: 25199-84-2). The information presented is intended to support laboratory safety and promote the responsible use of this compound in research and development.

Chemical and Physical Properties

This compound is a quinoline derivative characterized by a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position.[1] These substitutions influence its chemical reactivity and physical properties. The compound is typically a white to off-white solid.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25199-84-2 | [2][3] |

| Molecular Formula | C₁₀H₆F₃NO | [2] |

| Molecular Weight | 213.16 g/mol | [2] |

| Appearance | White to off-white solid | [2][3][4] |

| Melting Point | >240 °C | [2] |

| Boiling Point | 284 °C | [2] |

| Density | 1.391 g/cm³ | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to use appropriate personal protective equipment to prevent skin and eye contact, and inhalation.

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

-

Skin and Body Protection: A laboratory coat or chemical-resistant suit should be worn.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aniline with ethyl 4,4,4-trifluoroacetoacetate.[3]

Materials:

-

Aniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Toluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Water

Procedure:

-

Aniline and ethyl 4,4,4-trifluoroacetoacetate are stirred in toluene.

-

The reaction mixture is cooled to room temperature and concentrated under reduced pressure to yield a crude oil.

-

In a separate round flask, concentrated H₂SO₄ is heated to 80°C.

-

The crude oil is added in portions to the heated H₂SO₄, maintaining the internal temperature below 90°C. The total addition time is approximately 40 minutes.

-

After the addition is complete, the mixture is stirred at 80°C for 1 hour.

-

The reaction mixture is then cooled and poured onto crushed ice.

-

The resulting solids are filtered, washed with water, and dried under a vacuum at 40°C to give the final product, this compound, as a colorless solid.[3]

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Accidental Release Measures

-

Personal precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation.

-

Environmental precautions: Should not be released into the environment.

-

Methods for cleaning up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. The compound should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow the material to enter drains or watercourses.

Toxicological Information

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities and signaling pathways of this compound are limited. It is primarily used as an intermediate in the synthesis of other biologically active molecules.[3] Quinolone derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, often through mechanisms that involve interference with DNA replication or cellular signaling cascades.[5][6] Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the most current Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory safety guidelines.

References

- 1. 25199-84-2 | this compound [fluoromart.com]

- 2. 25199-84-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 25199-84-2 [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. benchchem.com [benchchem.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)quinoline: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(trifluoromethyl)quinoline, a fluorinated quinoline derivative, stands as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds. Its unique chemical architecture, featuring both a hydroxyl group and a trifluoromethyl moiety on the quinoline scaffold, imparts advantageous properties for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and the significant role of this compound and its derivatives in medicinal chemistry, with a particular focus on their applications in anticancer and antimalarial research. Detailed experimental protocols for key synthetic methodologies are presented, alongside a summary of quantitative biological data for its derivatives. Furthermore, this guide visualizes the proposed mechanisms of action through signaling pathway and workflow diagrams, offering a valuable resource for researchers in drug discovery and development.

Discovery and History

The precise first synthesis of this compound is attributed to a 1973 publication in the Journal of Medicinal Chemistry by Joullie and his colleagues. This work was part of a broader investigation into 2-Trifluoromethyl-4-quinolinemethanols as potential antimalarial agents. The synthesis of the this compound core was a crucial step in accessing these more complex molecules. Since its initial preparation, this compound has become a valuable building block in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has been approached through several methods. The most common and historically significant method is a variation of the Conrad-Limpach quinoline synthesis.

Conrad-Limpach Synthesis of this compound

This method involves the condensation of an aniline with a β-ketoester, in this case, ethyl 4,4,4-trifluoro-3-oxobutanoate.

Experimental Protocol:

-

Reactants: Aniline and Ethyl 4,4,4-trifluoro-3-oxobutanoate.

-

Reagents: Polyphosphoric acid (PPA) or p-toluenesulfonic acid in toluene.

-

Procedure (using p-toluenesulfonic acid):

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Aniline (2.0 eq), p-toluenesulfonic acid (0.05 eq), and toluene.

-

Heat the mixture to 140°C and reflux overnight, collecting the water generated in the Dean-Stark trap.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate) to yield this compound as a solid.[1]

-

Table 1: Summary of Reagents and Conditions for Conrad-Limpach Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Yield |

| Aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | p-toluenesulfonic acid / Toluene (Dean-Stark) | 140°C | 51.82% |

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric acid | 120-150°C | 23-91% |

Biological Activities and Applications of Derivatives

While this compound itself is primarily used as a synthetic intermediate, its derivatives have demonstrated significant potential in various therapeutic areas, particularly as anticancer and antimalarial agents.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of trifluoromethylquinoline derivatives against a range of cancer cell lines.

Table 2: Cytotoxicity of this compound Derivatives

| Derivative | Cell Line(s) | IC50 Value(s) | Proposed Mechanism of Action |

| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 | 10 ± 2.5 µM | DNA binding and intercalation |

| 2-(trifluoromethyl)quinolin-4-amine derivative (5e) | PC3, K562, HeLa | 0.49 µM, 0.08 µM, 0.01 µM | Microtubule polymerization inhibition |

The proposed mechanisms of action for these derivatives often involve interference with fundamental cellular processes.

Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery. The introduction of trifluoromethyl groups can enhance the efficacy of these compounds. Derivatives of this compound have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 3: Antimalarial Activity of Trifluoromethylquinoline Derivatives

| Derivative | Plasmodium falciparum Strain | IC50 Value(s) | Proposed Mechanism of Action |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (chloroquine-sensitive) | 4.8 µg/mL | DNA binding by intercalation |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones | D10 (chloroquine-sensitive) | 5.2 µg/mL | DNA binding by intercalation |

The proposed mechanism of action for these antimalarial derivatives is similar to that of some anticancer counterparts, involving the disruption of parasitic DNA replication.[2]

Conclusion and Future Perspectives

This compound has proven to be a cornerstone in the development of fluorinated heterocyclic compounds for medicinal applications. While the parent compound's primary role is that of a synthetic intermediate, the diverse and potent biological activities of its derivatives highlight the importance of the trifluoromethylquinoline scaffold. Future research should continue to explore the vast chemical space accessible from this versatile building block. The development of more efficient and environmentally benign synthetic routes will further enhance its utility. Moreover, a deeper understanding of the structure-activity relationships and the specific molecular targets of its derivatives will be crucial for the rational design of next-generation therapeutic agents with improved efficacy and reduced side effects for the treatment of cancer and malaria.

References

A Technical Guide to the Photophysical Properties of Trifluoromethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold is a powerful strategy in medicinal chemistry and materials science. The unique electronic properties of the CF₃ group—strong electron-withdrawing character and high lipophilicity—can significantly modulate the photophysical characteristics of the quinoline core. This alteration of properties, such as absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime, makes these compounds highly valuable as fluorescent probes, components in organic light-emitting diodes (OLEDs), and potential photosensitizers in photodynamic therapy. This technical guide provides a comprehensive overview of the core photophysical properties of various trifluoromethyl-substituted quinolines, details the experimental protocols for their characterization, and presents a logical workflow for these investigations.

Core Photophysical Properties

The introduction of a trifluoromethyl group can lead to significant shifts in the absorption and emission spectra of quinolines, often resulting in red-shifted (bathochromic) or blue-shifted (hypsochromic) fluorescence depending on the position of the CF₃ group and other substituents on the quinoline ring. These shifts are attributed to the influence of the CF₃ group on the intramolecular charge transfer (ICT) character of the molecule's excited states.

Data Presentation

The following tables summarize key quantitative photophysical data for several classes of trifluoromethyl-substituted quinolines, facilitating a comparative analysis.

Table 1: Photophysical Data of 6-Amino-4-(Trifluoromethyl)quinolines

Data sourced from a 2019 study by Kappenberg et al. The compounds are derivatives of 6-amino-4-(trifluoromethyl)quinoline with different substitutions at the 2-position.

| Compound (R-group at position 2) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| Methyl | CHCl₃ | 382 | 442 | 60 | 0.44 |

| DMSO | 390 | 492 | 102 | 0.22 | |

| MeOH | 384 | 490 | 106 | 0.25 | |

| Phenyl | CHCl₃ | 386 | 447 | 61 | 0.60 |

| DMSO | 396 | 500 | 104 | 0.43 | |

| MeOH | 392 | 500 | 108 | 0.43 | |

| 4-Tolyl | CHCl₃ | 388 | 448 | 60 | 0.53 |

| DMSO | 399 | 502 | 103 | 0.46 | |

| MeOH | 394 | 503 | 109 | 0.46 | |

| 4-Fluorophenyl | CHCl₃ | 386 | 447 | 61 | 0.61 |

| DMSO | 396 | 499 | 103 | 0.38 | |

| MeOH | 392 | 500 | 108 | 0.48 | |

| 4-Nitrophenyl | CHCl₃ | 402 | 504 | 102 | 0.02 |

| DMSO | 436 | 586 | 150 | 0.01 | |

| MeOH | 426 | 588 | 162 | 0.01 | |

| 2-Furyl | CHCl₃ | 396 | 460 | 64 | 0.45 |

| DMSO | 412 | 512 | 100 | 0.24 | |

| MeOH | 406 | 513 | 107 | 0.26 |

Table 2: Photophysical Data of 4-(Trifluoromethyl)quinoline-Phenol Schiff Bases

Data extracted from a 2021 study by Rocha et al.[1][2][3] These compounds are Schiff base derivatives synthesized from 6-amino-4-(trifluoromethyl)quinolines.

| Compound ID | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| 3aa | CHCl₃ | 382 | 441 | 59 | 0.12 |

| DMSO | 388 | 480 | 92 | 0.71 | |

| MeOH | 384 | 478 | 94 | 0.85 | |

| 3ba | CHCl₃ | 388 | 450 | 62 | 0.30 |

| DMSO | 396 | 498 | 102 | 0.40 | |

| MeOH | 392 | 496 | 104 | 0.45 | |

| 3ca | CHCl₃ | 390 | 452 | 62 | 0.45 |

| DMSO | 398 | 500 | 102 | 0.48 | |

| MeOH | 394 | 500 | 106 | 0.50 | |

| 3da | CHCl₃ | 388 | 450 | 62 | 0.35 |

| DMSO | 396 | 498 | 102 | 0.42 | |

| MeOH | 392 | 498 | 106 | 0.46 | |

| 3ea | CHCl₃ | 402 | 504 | 102 | 0.02 |

| DMSO | 434 | 584 | 150 | 0.01 | |

| MeOH | 424 | 584 | 160 | 0.01 | |

| 3fa | CHCl₃ | 398 | 464 | 66 | 0.28 |

| DMSO | 410 | 510 | 100 | 0.20 | |

| MeOH | 404 | 508 | 104 | 0.22 | |

| 3bb | CHCl₃ | 424 | 498 | 74 | 0.80 |

| DMSO | 442 | 520 | 78 | 0.75 | |

| MeOH | 434 | 518 | 84 | 0.78 | |

| 3bc | CHCl₃ | 396 | 464 | 68 | 0.65 |

| DMSO | 404 | 502 | 98 | 0.68 | |

| MeOH | 400 | 500 | 100 | 0.70 | |

| 3bd | CHCl₃ | 388 | 462 | 74 | 0.20 |

| DMSO | 394 | 496 | 102 | 0.22 | |

| MeOH | 390 | 494 | 104 | 0.25 | |

| 3be | CHCl₃ | 390 | 475 | 85 | 0.13 |

| DMSO | 420 | 530 | 110 | 0.15 | |

| MeOH | 412 | 525 | 113 | 0.13 |

Table 3: Fluorescence Lifetime of 7-Amino-4-(Trifluoromethyl)quinoline (TFMAQ) Derivatives

Data from a 2019 study by Yamane et al. on TFMAQ derivatives with aryl substitutions at the 8-position.

| Compound | Solvent | Fluorescence Lifetime (τ) (ns) |

| TFMAQ-8-Phenyl | n-Hexane | 3.5 |

| Chloroform | 0.2 | |

| Ethyl Acetate | 0.1 | |

| DMSO | <0.1 | |

| TFMAQ-8-(4-tert-butylphenyl) | n-Hexane | 3.8 |

| Chloroform | 0.2 | |

| Ethyl Acetate | 0.1 | |

| DMSO | <0.1 | |

| TFMAQ-8-(3,5-di-tert-butylphenyl) | n-Hexane | 3.7 |

| Chloroform | 0.2 | |

| Ethyl Acetate | 0.1 | |

| DMSO | <0.1 |

Experimental Protocols

Accurate determination of photophysical properties is essential for the reliable application of these compounds. The following are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the wavelengths of maximum absorbance (λabs) and the molar absorption coefficient (ε).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the trifluoromethyl-substituted quinoline derivative of known concentration (e.g., 1 mM) in a spectroscopy-grade solvent (e.g., CHCl₃, DMSO, MeOH). From the stock solution, prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM).

-

Measurement: Record the absorption spectrum of a working solution (e.g., 1.50 x 10⁻⁵ M) from approximately 250 nm to 600 nm using a 1 cm path length quartz cuvette.[3] Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λabs). The molar absorption coefficient (ε) can be calculated at λabs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

-

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the wavelengths of maximum fluorescence emission (λem) and the Stokes shift.

-

Instrumentation: A spectrofluorometer.

-

Methodology:

-

Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.

-

Excitation and Emission Spectra:

-

Emission Spectrum: Excite the sample at its λabs. Record the emission spectrum over a wavelength range starting approximately 20 nm above the excitation wavelength to a point where the emission intensity returns to baseline. The peak of this spectrum is the λem.

-

Excitation Spectrum: Set the emission monochromator to the determined λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum, confirming the absorbing species is responsible for the emission.

-

-

Data Analysis: The Stokes shift is calculated as the difference in nanometers between the λabs and λem.

-

Fluorescence Quantum Yield (Φf) Determination

-

Objective: To quantify the efficiency of the fluorescence process.

-

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample. For quinolines emitting in the blue-green region, 9,10-diphenylanthracene (DPA) in chloroform (Φf = 0.65) is a suitable standard.[3]

-

Measurement: Record the absorption and fluorescence emission spectra for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of both solutions at the excitation wavelength is low and closely matched.

-

Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Fluorescence Lifetime (τ) Measurement

-

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system.

-

Methodology:

-

Instrumentation Setup: A pulsed laser source (e.g., a picosecond diode laser) is used to excite the sample. The emitted photons are detected by a single-photon sensitive detector.

-

Data Acquisition: The TCSPC electronics measure the time delay between the laser pulse (start signal) and the detection of the first emitted photon (stop signal). This process is repeated millions of times, and the time delays are compiled into a histogram.

-

Data Analysis: The resulting histogram represents the fluorescence decay curve. This decay is typically fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's temporal broadening from the measured decay.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of trifluoromethyl-substituted quinoline derivatives.

Caption: Experimental workflow for photophysical characterization.

Conclusion

Trifluoromethyl-substituted quinolines represent a versatile class of fluorophores with tunable photophysical properties. The position of the CF₃ group, in concert with other substituents, dictates the electronic transitions and, consequently, the absorption and emission characteristics, quantum efficiency, and excited-state dynamics of these molecules. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals in drug development and materials science, enabling the rational design and application of these promising compounds. The significant solvent dependency observed in many of these derivatives further highlights their potential as environmentally sensitive fluorescent probes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract